4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate
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Overview
Description
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate is a chemical compound with a complex structure that includes both alkyne and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate typically involves multi-step organic reactions. One common method involves the reaction of 4-pentynoic acid with bis(2-hydroxyethyl)amine under specific conditions to form the desired ester. The reaction is usually carried out in the presence of a catalyst, such as a base, and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can target specific biomolecules. The ester group can undergo hydrolysis, releasing active compounds that exert their effects through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
4-[Bis(2-hydroxyethyl)amino]butanoic acid: Similar structure but lacks the alkyne group.
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl acetate: Similar structure but with an acetate ester instead of butanoate.
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl propanoate: Similar structure but with a propanoate ester instead of butanoate.
Uniqueness
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate is unique due to the presence of both alkyne and ester functional groups, which provide versatility in chemical reactions and potential applications. The combination of these groups allows for diverse reactivity and the ability to form complex molecules with specific properties.
Properties
CAS No. |
62787-72-8 |
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Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]but-2-ynyl butanoate |
InChI |
InChI=1S/C12H21NO4/c1-2-5-12(16)17-11-4-3-6-13(7-9-14)8-10-15/h14-15H,2,5-11H2,1H3 |
InChI Key |
FUDOWLIMOREYRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC#CCN(CCO)CCO |
Origin of Product |
United States |
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